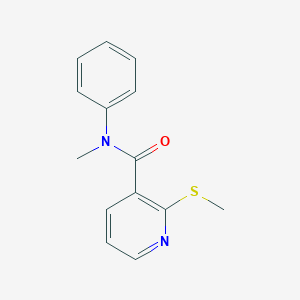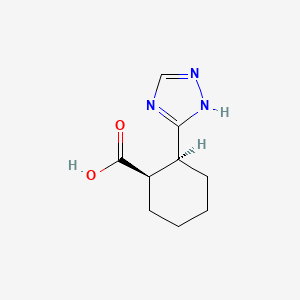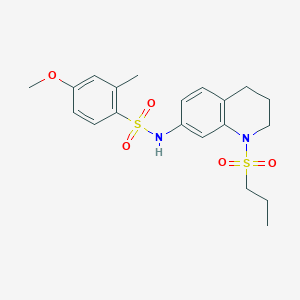![molecular formula C14H12F3N5O B2533690 N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide CAS No. 1280947-90-1](/img/structure/B2533690.png)
N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. The trifluoromethyl group (-CF3) and the pyridin-2-yl group are both electron-withdrawing groups, which can influence the reactivity and properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a pyridin-2-yl group. These functional groups can significantly influence the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and reactivity .Scientific Research Applications
Antimicrobial Applications
Compounds synthesized from key intermediates related to "N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxamide" have demonstrated notable antimicrobial properties. For instance, the synthesis of new heterocycles incorporating the antipyrine moiety has shown to result in compounds with antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008). These compounds were evaluated for their potential as antimicrobial agents, indicating the chemical's relevance in developing new antimicrobial drugs.
Antitumor Applications
Research into the synthesis of novel compounds using structures similar to the chemical has led to findings of antitumor activities. A study on the synthesis and antitumor activities of pyrazolo pyrimidine-3-carboxamide derivatives found that certain compounds displayed good antitumor activities, suggesting potential use in cancer treatment strategies (Xin, 2012). This highlights the chemical's utility in the development of new anticancer agents.
Synthetic Chemistry Applications
The chemical serves as a precursor in the synthesis of complex heterocyclic compounds that are of interest in various chemical and pharmaceutical research areas. Studies have detailed the synthesis of novel compounds with potential biological activities, demonstrating the versatility and importance of this chemical in synthetic chemistry (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998). The ability to synthesize complex molecules from this chemical underscores its significance in drug development and chemical research.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(cyanomethyl)-N,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c1-9-11(13(23)21(2)6-5-18)8-20-22(9)12-4-3-10(7-19-12)14(15,16)17/h3-4,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLFQVZLDPZBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)


![5-{[(5-Chloro-2-methoxyphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2533617.png)
![N-(4-bromophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2533618.png)
![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533619.png)
![7-(tert-butyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2533620.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2533623.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2533627.png)

